molecular formula C12H24N2O2 B15096879 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide

Cat. No.: B15096879
M. Wt: 228.33 g/mol
InChI Key: JMUYJJYISVPCCT-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide is an organic compound with a complex structure that includes a cyclopentylamino group and a methoxypropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentylamino group and the methoxypropyl group. These groups are then attached to the propanamide backbone through a series of chemical reactions. Common reagents used in these reactions include amines, alcohols, and carboxylic acids, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide include other amides and amines with similar structural features. Examples include:

  • N-(cyclopentylmethyl)propanamide
  • 2-(cyclopentylamino)ethanol
  • N-(3-methoxypropyl)acetamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the cyclopentylamino and methoxypropyl groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C12H24N2O2/c1-10(14-11-6-3-4-7-11)12(15)13-8-5-9-16-2/h10-11,14H,3-9H2,1-2H3,(H,13,15)

InChI Key

JMUYJJYISVPCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCOC)NC1CCCC1

Origin of Product

United States

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